molecular formula C11H22N2O3 B12279256 N-tert-Butoxycarbonyl-L-isoleucineamide

N-tert-Butoxycarbonyl-L-isoleucineamide

Cat. No.: B12279256
M. Wt: 230.30 g/mol
InChI Key: ZXLNERXKXKBCJS-UHFFFAOYSA-N
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Description

N-tert-Butoxycarbonyl-L-isoleucineamide is a compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in organic synthesis to temporarily mask reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl-L-isoleucineamide typically involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to form the Boc-protected amino acid. The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to meet industry standards .

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-L-isoleucineamide primarily involves its role as a protecting group. The Boc group temporarily masks the amino group, preventing it from participating in unwanted reactions. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under specific conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-L-alanineamide
  • N-tert-Butoxycarbonyl-L-valineamide
  • N-tert-Butoxycarbonyl-L-leucineamide

Uniqueness

N-tert-Butoxycarbonyl-L-isoleucineamide is unique due to its specific structure and the presence of the isoleucine residue. This gives it distinct properties and reactivity compared to other Boc-protected amino acids. Its use in peptide synthesis and other applications highlights its versatility and importance in various fields of research.

Properties

IUPAC Name

tert-butyl N-(1-amino-3-methyl-1-oxopentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLNERXKXKBCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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